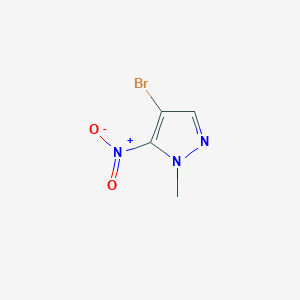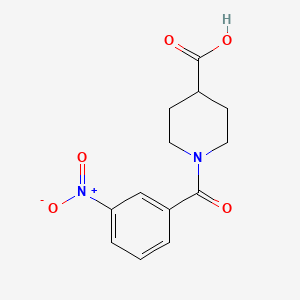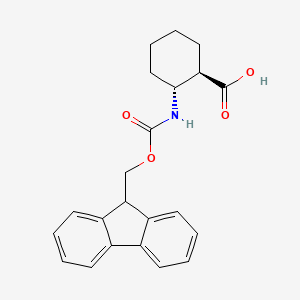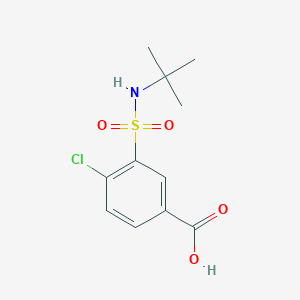
3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid
Übersicht
Beschreibung
3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid, commonly referred to as tBSA, is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is insoluble in water and is a derivative of benzoic acid. This compound has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Application in Chemical Synthesis
- Scientific Field : Chemical Synthesis
- Application Summary : 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid is a chemical compound used in the field of chemical synthesis . It’s a boronic acid derivative, which are often used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, these compounds are used in reactions with organohalides or pseudohalides in the presence of a base .
- Results or Outcomes : The outcomes of these reactions are biaryl compounds, which have numerous applications in pharmaceuticals and organic materials .
Application in Etherification of Glycerol
- Scientific Field : Green Chemistry
- Application Summary : Higher tert-Butyl glycerol ethers (tBGEs) can be produced from tert-butyl alcohol (TBA) and glycerol using an acid catalyst . This reaction leads to the formation of five tBGEs (two monoethers, two diethers, and one triether) .
- Methods of Application : The etherification of glycerol with TBA is monitored using p-toluensulfonic acid (PTSA) as homogeneous catalysts . Two analytical techniques were used: gas chromatography (GC), which constitutes the benchmark method, and 1H nuclear magnetic resonance (1H NMR) .
- Results or Outcomes : The combined use of both techniques allowed for a complete quantitative and qualitative description of the glycerol tert-butylation progress . The set of experimental results collected showed the influence of the catalyst concentration and TBA/glycerol ratio on the etherification reaction .
Application in Pharmaceutical Sciences
- Scientific Field : Pharmaceutical Sciences
- Application Summary : A simple and safe tert-butylation reaction was developed. Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields .
- Methods of Application : The tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .
- Results or Outcomes : The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions .
Application in Chemical Supply
- Scientific Field : Chemical Supply
- Application Summary : 3-(tert-butylsulfamoyl)-4-methoxybenzoic acid is a chemical compound that is available from various suppliers for scientific research needs .
- Methods of Application : This compound can be used in various chemical reactions depending on its chemical properties and reactivity .
- Results or Outcomes : The specific outcomes would depend on the particular reactions being performed .
Application in Chemical Supply
- Scientific Field : Chemical Supply
- Application Summary : 3-(tert-butylsulfamoyl)-4-methoxybenzoic acid is a chemical compound that is available from various suppliers for scientific research needs .
- Methods of Application : This compound can be used in various chemical reactions depending on its chemical properties and reactivity .
- Results or Outcomes : The specific outcomes would depend on the particular reactions being performed .
Application in tert-Butylation of Carboxylic Acids and Alcohols
- Scientific Field : Organic Chemistry
- Application Summary : A simple and safe tert-butylation reaction was developed. Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields .
- Methods of Application : All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .
- Results or Outcomes : The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions .
Eigenschaften
IUPAC Name |
3-(tert-butylsulfamoyl)-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICPHGOQDCGVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368467 | |
| Record name | 3-(tert-butylsulfamoyl)-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid | |
CAS RN |
59815-50-8 | |
| Record name | 3-(tert-butylsulfamoyl)-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)
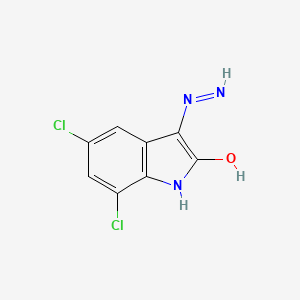

![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)
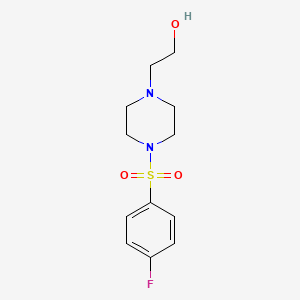
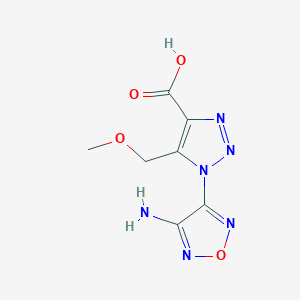

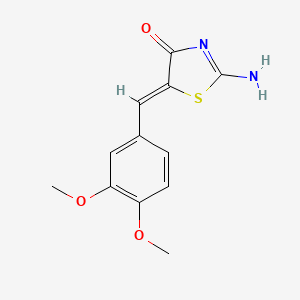

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)
